1-Pentanamine, N,N-diethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

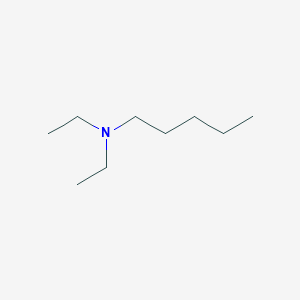

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-4-7-8-9-10(5-2)6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZULHOOBWDXEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335267 | |

| Record name | 1-Pentanamine, N,N-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-91-6 | |

| Record name | 1-Pentanamine, N,N-diethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Pentanamine, N,N-diethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the tertiary amine, 1-Pentanamine, N,N-diethyl. The information compiled within is intended to support research and development activities by providing essential physicochemical data.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N,N-diethylpentan-1-amine, Diethylpentylamine |

| CAS Number | 2162-91-6 |

| Molecular Formula | C₉H₂₁N |

| Molecular Weight | 143.27 g/mol [1] |

| Chemical Structure | CCCCCN(CC)CC |

Summary of Physical Properties

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while experimental data for the boiling point is available, specific experimental values for melting point, density, and solubility were not readily found in publicly accessible literature. Therefore, general characteristics and predicted values are provided where noted.

| Physical Property | Value | Source/Method |

| Boiling Point | ~156 °C (429 K) | Experimental Data[2] |

| Melting Point | Data not available | - |

| Density | Data not available | Predicted to be less than water |

| Solubility in Water | Limited | General property of tertiary amines[3] |

| Solubility in Organic Solvents | Soluble | General property of amines |

Detailed Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid tertiary amine like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in a Thiele tube containing mineral oil, ensuring the heat transfer is uniform.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is then filled with distilled water of a known density at a specific temperature and weighed again. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Qualitative Solubility Test in Water:

-

To a test tube, add approximately 1 mL of distilled water.

-

Add a few drops of this compound to the test tube.

-

Shake the test tube vigorously for about 30 seconds.

-

Observe whether the amine dissolves completely, forms a separate layer, or appears as a cloudy emulsion, which indicates limited solubility. As a tertiary amine with a nine-carbon backbone, this compound is expected to have limited solubility in water.[3]

Qualitative Solubility Test in Organic Solvents:

-

Repeat the above procedure using various organic solvents (e.g., ethanol, diethyl ether, acetone, toluene).

-

Amines are generally soluble in a wide range of organic solvents.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid amine.

Caption: Workflow for Determining Physical Properties of a Liquid Amine.

References

An In-depth Technical Guide to 1-Pentanamine, N,N-diethyl: Chemical Structure and Bonding

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 1-Pentanamine, N,N-diethyl. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the molecular architecture of the compound and outlines generalized experimental protocols for its synthesis and characterization.

Chemical and Physical Data

This compound, a tertiary amine, possesses a range of physicochemical properties crucial for its application and handling. A summary of these properties is presented in Table 1.

| Property | Value |

| IUPAC Name | N,N-diethylpentan-1-amine |

| CAS Number | 2162-91-6 |

| Molecular Formula | C₉H₂₁N |

| Molecular Weight | 143.27 g/mol |

| Boiling Point | 156.5 °C |

| Density | 0.7625 g/mL |

| Refractive Index | 1.4166 |

Chemical Structure and Bonding

The molecular structure of this compound is characterized by a central nitrogen atom bonded to two ethyl groups and one pentyl group. This arrangement classifies it as a tertiary amine.

Caption: 2D Chemical Structure of this compound.

Bonding Analysis:

-

Hybridization: The central nitrogen atom in this compound is sp³ hybridized.[1][2][3] Three of these sp³ hybrid orbitals form sigma (σ) bonds with the carbon atoms of the two ethyl groups and the pentyl group. The fourth sp³ hybrid orbital is occupied by a lone pair of electrons.[1][2][3] The carbon atoms within the alkyl chains are sp³ hybridized, forming sigma bonds with adjacent carbon and hydrogen atoms.

-

Molecular Geometry: Due to the sp³ hybridization and the presence of a lone pair of electrons on the nitrogen atom, the molecule adopts a trigonal pyramidal geometry around the nitrogen.[1][3] The lone pair exerts a greater repulsive force than the bonding pairs, causing the C-N-C bond angles to be slightly less than the ideal tetrahedral angle of 109.5°, typically around 108°.[2]

-

Bond Types: All bonds within the molecule are covalent. The C-C and C-H bonds are predominantly nonpolar covalent, while the C-N bonds are polar covalent due to the difference in electronegativity between carbon and nitrogen. This polarity and the presence of the lone pair on the nitrogen atom are responsible for the molecule's basicity and nucleophilic character.

Experimental Protocols

This section outlines generalized experimental methodologies for the synthesis and characterization of this compound.

Synthesis

Two common methods for the synthesis of tertiary amines like this compound are the alkylation of a secondary amine and reductive amination.

a) Alkylation of Diethylamine:

This method involves the reaction of diethylamine with a 1-halopentane (e.g., 1-bromopentane or 1-chloropentane). The reaction proceeds via a nucleophilic substitution mechanism.

Caption: Generalized workflow for the synthesis via alkylation.

Detailed Protocol:

-

In a reaction vessel, dissolve diethylamine in a suitable aprotic solvent.

-

Add a stoichiometric equivalent of a 1-halopentane.

-

Include a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture and perform an aqueous workup to remove salts and unreacted starting materials.

-

Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

b) Reductive Amination:

This one-pot reaction involves the condensation of pentanal with diethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the tertiary amine.

Caption: Generalized workflow for synthesis via reductive amination.

Detailed Protocol:

-

Combine pentanal and diethylamine in a suitable solvent.

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the mixture.[4] These reagents are mild enough not to reduce the starting aldehyde.[4]

-

Stir the reaction at room temperature until the reaction is complete, as monitored by GC or TLC.

-

Quench the reaction with an aqueous solution.

-

Extract the product with an organic solvent.

-

Wash and dry the organic layer, followed by solvent removal.

-

Purify the resulting tertiary amine by distillation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Caption: General workflow for GC-MS analysis.

Generic Protocol:

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components with different boiling points.

-

MS Detector: Operated in electron ionization (EI) mode. The resulting fragmentation pattern provides a molecular fingerprint for identification.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear downfield. The ethyl groups will show a triplet for the CH₃ protons and a quartet for the CH₂ protons. The pentyl group will show a series of multiplets.

-

¹³C NMR: The carbon atoms bonded to the nitrogen will be deshielded and appear at a higher chemical shift compared to other aliphatic carbons.[1]

c) Infrared (IR) Spectroscopy:

As a tertiary amine, this compound does not have any N-H bonds. Therefore, its IR spectrum will lack the characteristic N-H stretching absorptions typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[1][5][6] The spectrum will be dominated by C-H stretching and bending vibrations.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound, supported by a summary of its key physical and chemical properties. Generalized protocols for its synthesis and characterization have also been presented, offering a foundational understanding for laboratory work with this compound. The information herein is intended to support further research and development activities involving this tertiary amine.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

"1-Pentanamine, N,N-diethyl" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular properties of 1-Pentanamine, N,N-diethyl. The information is curated to support research and development activities, offering key data points in a structured format.

Molecular Identity and Properties

This compound, is a tertiary amine with a straightforward aliphatic structure. Its core physicochemical properties are essential for a range of applications, from synthetic chemistry to material science.

| Property | Value | Source |

| Molecular Formula | C9H21N | [1][2] |

| Molecular Weight | 143.27 g/mol | [1] |

| IUPAC Name | N,N-diethylpentan-1-amine | [1] |

| CAS Number | 2162-91-6 | [1][2] |

Experimental Data and Characterization

References

An In-depth Technical Guide to the Synthesis of Tertiary Amines: The Reaction of Diethylamine with Pentyl Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N,N-diethylpentylamine, a tertiary amine of interest in pharmaceutical and chemical research, through the N-alkylation of diethylamine with various pentyl halides. This document details the underlying chemical principles, offers a robust experimental protocol, presents expected quantitative data, and outlines the necessary analytical characterization of the final product.

Introduction

Tertiary amines are a crucial class of organic compounds widely incorporated into the structure of many pharmaceutical agents, agrochemicals, and fine chemicals. Their basicity and nucleophilicity make them key intermediates in a multitude of chemical transformations. The synthesis of tertiary amines via the N-alkylation of secondary amines with alkyl halides is a fundamental and well-established method in organic chemistry. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

This guide focuses on the specific synthesis of N,N-diethylpentylamine from diethylamine and pentyl halides (1-chloropentane, 1-bromopentane, and 1-iodopentane). The choice of the pentyl halide significantly impacts the reaction rate and yield, a factor that will be explored in detail.

Reaction Mechanism and Signaling Pathway

The synthesis of N,N-diethylpentylamine from diethylamine and a pentyl halide is a classic example of an SN2 reaction. In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the pentyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks.

A non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), is often employed to neutralize the hydrogen halide (HX) formed during the reaction. This prevents the protonation of the diethylamine reactant, which would render it non-nucleophilic, and also avoids the formation of the diethylammonium halide salt. A common side reaction in amine alkylation is over-alkylation, where the tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt. The use of a sterically hindered base like Hünig's base and careful control of reaction conditions can minimize this side product.

Figure 1: General reaction pathway for the synthesis of N,N-diethylpentylamine.

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for the synthesis of N,N-diethylpentylamine. This protocol is based on established methods for the N-alkylation of secondary amines and is optimized for high yield and purity.

Materials:

-

Diethylamine (Et2NH)

-

1-Chloropentane, 1-Bromopentane, or 1-Iodopentane

-

N,N-Diisopropylethylamine (Hünig's base, DIPEA)

-

Acetonitrile (CH3CN), anhydrous

-

Diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylamine (1.0 eq.), the corresponding pentyl halide (1.1 eq.), and anhydrous acetonitrile.

-

Addition of Base: While stirring the mixture at room temperature, add N,N-diisopropylethylamine (1.5 eq.) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for the time indicated in Table 1. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethylpentylamine.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure tertiary amine.

Figure 2: Experimental workflow for the synthesis of N,N-diethylpentylamine.

Quantitative Data

The reactivity of the pentyl halide in this SN2 reaction is expected to follow the order: 1-iodopentane > 1-bromopentane > 1-chloropentane. This is due to the decreasing strength of the carbon-halogen bond and the increasing leaving group ability of the halide anion down the group. The following table summarizes the expected quantitative data for the synthesis of N,N-diethylpentylamine using different pentyl halides under the optimized conditions described above.

| Pentyl Halide | Molar Mass ( g/mol ) | Expected Reaction Time (hours) | Expected Yield (%) |

| 1-Chloropentane | 106.59 | 24 - 48 | 70 - 80 |

| 1-Bromopentane | 151.04 | 12 - 24 | 85 - 95 |

| 1-Iodopentane | 198.04 | 4 - 8 | > 95 |

Table 1: Expected Quantitative Data for the Synthesis of N,N-Diethylpentylamine

Analytical Characterization

The identity and purity of the synthesized N,N-diethylpentylamine can be confirmed using various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentyl groups.

-

A triplet corresponding to the terminal methyl group of the pentyl chain.

-

A multiplet for the four methylene groups of the pentyl chain.

-

A quartet for the methylene protons of the ethyl groups.

-

A triplet for the methyl protons of the ethyl groups.

-

-

13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of N,N-diethylpentylamine is expected to exhibit the following characteristic absorptions:

-

C-H stretching: Strong bands in the region of 2850-2960 cm-1 corresponding to the sp3 hybridized C-H bonds of the alkyl groups.

-

C-N stretching: A medium to weak band in the region of 1050-1250 cm-1.

-

Absence of N-H stretching: The absence of a broad band in the 3300-3500 cm-1 region confirms the formation of a tertiary amine and the absence of the secondary amine starting material.

5.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of N,N-diethylpentylamine (143.29 g/mol ). The fragmentation pattern will show characteristic peaks resulting from the cleavage of the alkyl chains. A common fragmentation pathway for tertiary amines is the alpha-cleavage, leading to the formation of a stable iminium ion.

Conclusion

The synthesis of N,N-diethylpentylamine via the N-alkylation of diethylamine with pentyl halides is a robust and efficient method for producing this valuable tertiary amine. The choice of pentyl halide significantly influences the reaction kinetics, with the iodide being the most reactive. The use of a non-nucleophilic, sterically hindered base such as Hünig's base is crucial for achieving high yields and minimizing the formation of quaternary ammonium byproducts. The detailed experimental protocol and analytical data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize N,N-diethylpentylamine and related tertiary amines.

Core Reactivity of N,N-diethyl-1-pentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-diethyl-1-pentanamine, a tertiary aliphatic amine, serves as a fundamental building block and reactive intermediate in organic synthesis and drug development. Its chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. This guide provides an in-depth analysis of its core reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-diethyl-1-pentanamine and a closely related compound, N,N-dimethyl-1-pentanamine, is provided in Table 1. The predicted pKa value for N,N-dimethyl-1-pentanamine offers a reasonable estimate for the basicity of N,N-diethyl-1-pentanamine.

| Property | Value | Source |

| N,N-diethyl-1-pentanamine | ||

| Molecular Formula | C9H21N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| N,N-dimethyl-1-pentanamine | ||

| Molecular Formula | C7H17N | [2] |

| Molecular Weight | 115.22 g/mol | [2] |

| Predicted pKa | 9.83 ± 0.28 | [2] |

Basicity and Protonation

The basicity of N,N-diethyl-1-pentanamine arises from the ability of the nitrogen's lone pair to accept a proton. In aqueous solution, tertiary amines establish an equilibrium with their conjugate acid.[3][4] The basic strength of aliphatic amines is influenced by a combination of the inductive effect of the alkyl groups, which increases electron density on the nitrogen, and solvation effects.[5][6] For tertiary amines, while the inductive effect is maximized, steric hindrance can impede solvation of the corresponding ammonium cation, sometimes reducing basicity compared to secondary amines in aqueous media.[4][5]

The reaction with an acid, such as hydrochloric acid (HCl), results in the formation of a diethylpentylammonium salt, as depicted in the following reaction scheme:

Experimental Protocol: Determination of pKa by Titration

The dissociation constant (pKa) of an amine can be determined experimentally by titration with a standard acid.[7]

-

Preparation of Amine Solution: Prepare a 0.1 M solution of N,N-diethyl-1-pentanamine in deionized water.

-

Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the acid.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is equal to the pH at the half-equivalence point.

Nucleophilic Reactivity: Quaternization

The lone pair of electrons on the nitrogen atom of N,N-diethyl-1-pentanamine also makes it a potent nucleophile. A characteristic reaction of tertiary amines is quaternization, where the amine reacts with an alkyl halide to form a quaternary ammonium salt.[8] This reaction proceeds via an SN2 mechanism.

For instance, the reaction of N,N-diethyl-1-pentanamine with methyl iodide results in the formation of N,N-diethyl-N-methyl-1-pentanaminium iodide:

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

A general procedure for the quaternization of a tertiary amine is as follows:[9][10][11]

-

Reaction Setup: Dissolve N,N-diethyl-1-pentanamine in a suitable solvent such as methanol or acetone in a round-bottom flask.

-

Addition of Alkylating Agent: Add an excess of the alkylating agent (e.g., methyl iodide) to the solution at room temperature, with stirring.

-

Reaction: The quaternary ammonium salt will often precipitate out of the solution over a period of several hours. The reaction can be gently heated to increase the rate.[12]

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with a solvent in which the salt is sparingly soluble (e.g., cold acetone or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization.

Elimination Reactions: The Hofmann Elimination

When a quaternary ammonium salt with at least one beta-hydrogen is heated with a strong base, such as silver oxide or potassium hydroxide, it undergoes an elimination reaction known as the Hofmann elimination to form an alkene and a tertiary amine.[13][14][15] The reaction proceeds through an E2 mechanism. A distinctive feature of the Hofmann elimination is that it typically yields the least substituted alkene (the "Hofmann product") as the major product, in contrast to the Zaitsev rule.[13][16] This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group.[13]

The Hofmann elimination of the quaternary ammonium salt derived from N,N-diethyl-1-pentanamine would proceed as follows:

Experimental Protocol: Hofmann Elimination

A typical experimental procedure for a Hofmann elimination involves two main steps:[16][17]

-

Formation of the Quaternary Ammonium Hydroxide:

-

Treat the quaternary ammonium iodide salt (synthesized as described previously) with silver oxide in aqueous solution. This reaction precipitates silver iodide and generates the corresponding quaternary ammonium hydroxide in solution.

-

Filter the mixture to remove the silver iodide precipitate.

-

-

Elimination:

-

Heat the aqueous solution of the quaternary ammonium hydroxide.

-

The elimination reaction will occur, producing the alkene and the tertiary amine. The products can be isolated by distillation or extraction.

-

References

- 1. 1-Pentanamine, N,N-diethyl | C9H21N | CID 524212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. quora.com [quora.com]

- 4. sarthaks.com [sarthaks.com]

- 5. Amines Basicity Structure Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]

- 6. Basicity of amines.pptx [slideshare.net]

- 7. 3.2. pKa Analysis [bio-protocol.org]

- 8. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. mdpi.com [mdpi.com]

- 13. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 17. Hofmann Elimination | NROChemistry [nrochemistry.com]

Spectroscopic Profile of N,N-diethyl-1-pentanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N,N-diethyl-1-pentanamine, a tertiary amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data and experimental data from its close structural homolog, N,N-diethyl-1-butanamine, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This approach provides a robust and scientifically grounded spectroscopic profile.

Data Presentation

The following tables summarize the key spectroscopic data for N,N-diethyl-1-pentanamine.

Table 1: Predicted ¹H NMR Data for N,N-diethyl-1-pentanamine

Disclaimer: The following ¹H NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | q | 4H | N-(CH₂ CH₃)₂ |

| ~2.30 | t | 2H | N-CH₂ -(CH₂)₃-CH₃ |

| ~1.45 | m | 2H | N-CH₂-CH₂ -(CH₂)₂-CH₃ |

| ~1.30 | m | 4H | N-CH₂-CH₂-CH₂ -CH₂ -CH₃ |

| ~1.00 | t | 6H | N-(CH₂CH₃ )₂ |

| ~0.90 | t | 3H | N-(CH₂)₄-CH₃ |

Table 2: Predicted ¹³C NMR Data for N,N-diethyl-1-pentanamine

Disclaimer: The following ¹³C NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.

| Chemical Shift (ppm) | Assignment |

| ~52.0 | N-C H₂-(CH₂)₃-CH₃ |

| ~47.0 | N-(C H₂CH₃)₂ |

| ~32.0 | N-CH₂-C H₂-(CH₂)₂-CH₃ |

| ~29.0 | N-(CH₂)₂-C H₂-CH₂-CH₃ |

| ~22.5 | N-(CH₂)₃-C H₂-CH₃ |

| ~14.0 | N-(CH₂)₄-C H₃ |

| ~12.0 | N-(CH₂C H₃)₂ |

Table 3: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| 1470-1450 | Medium | C-H bending (alkyl) |

| 1250-1020 | Medium-Weak | C-N stretching |

Table 4: Representative Mass Spectrometry (MS) Data for N,N-diethyl-1-butanamine

Disclaimer: The following data is from the experimental mass spectrum of the structural analog N,N-diethyl-1-butanamine and is presented as a likely fragmentation pattern for N,N-diethyl-1-pentanamine. The molecular ion peak for N,N-diethyl-1-pentanamine would be at m/z 143.

| m/z | Relative Intensity | Assignment |

| 86 | 100% | [M - C₃H₇]⁺ (α-cleavage, loss of propyl radical) |

| 58 | ~40% | [C₃H₈N]⁺ |

| 44 | ~20% | [C₂H₆N]⁺ |

| 129 | ~10% | [M]⁺ (Molecular ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of liquid aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of N,N-diethyl-1-pentanamine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample like N,N-diethyl-1-pentanamine, a thin film is prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.

-

Data Acquisition : The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS). A diluted solution of N,N-diethyl-1-pentanamine in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a non-polar DB-5 or similar). The eluting compound then enters the ion source of the mass spectrometer. Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

Mass Analysis and Detection : The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to the Safety and Handling of 1-Pentanamine, N,N-diethyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general guide to the safety and handling of 1-Pentanamine, N,N-diethyl (CAS No. 2162-91-6). As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) from a major supplier for this specific compound could not be located. Therefore, the quantitative data presented in the tables are based on structurally similar aliphatic amines and should be considered illustrative. All laboratory personnel must consult a specific and verified SDS for the product they are using and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound, a tertiary aliphatic amine, is a chemical intermediate with potential applications in pharmaceutical synthesis and other research areas. Due to its chemical nature, it is presumed to share hazards with other short-chain alkylamines, including potential flammability, corrosivity, and toxicity. This guide provides a detailed overview of the anticipated safety and handling precautions necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

-

Flammability: Likely to be a flammable liquid and vapor.

-

Toxicity: May be toxic if swallowed, in contact with skin, or inhaled.

-

Corrosivity: Expected to cause severe skin burns and eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize key safety-related quantitative data. Note: This data is for structurally related compounds and should be used for estimation purposes only.

Table 1: Physical and Chemical Properties

| Property | Value (Illustrative) | Compound Analogy |

| Molecular Formula | C₉H₂₁N | Target Compound |

| Molecular Weight | 143.27 g/mol | Target Compound |

| Boiling Point | Not Available | |

| Flash Point | < 23 °C / < 73.4 °F | Based on Diethylamine |

| Autoignition Temperature | Not Available |

Table 2: Toxicological Data

| Test Type | Route | Value (Illustrative) | Species | Compound Analogy |

| LD50 | Oral | Not Available | ||

| LD50 | Dermal | Not Available | ||

| LC50 | Inhalation | Not Available |

Table 3: Exposure Limits

| Limit Type | Value (Illustrative) | Compound Analogy |

| TWA | Not Available | |

| STEL | Not Available |

Handling and Storage

Safe handling and storage are critical to minimizing risks.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Store in a flammable liquids cabinet.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments used to determine the safety parameters of chemicals like this compound.

Flash Point Determination (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The closed-cup method confines the vapors, typically leading to a lower flash point than the open-cup method.

Methodology (e.g., ASTM D93 Pensky-Martens Closed Cup Tester):

-

Apparatus: A Pensky-Martens closed cup tester, which consists of a test cup, a lid with a shutter-opening mechanism, an ignition source, and a temperature probe.

-

Sample Preparation: Ensure the sample is free of water and other impurities.

-

Procedure: a. Pour the sample into the test cup to the marked level. b. Place the lid on the cup and insert the temperature probe. c. Begin heating the sample at a slow, constant rate (e.g., 5-6 °C/min). d. Stir the sample continuously. e. At regular temperature intervals, apply the ignition source by opening the shutter. f. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash. g. Record the temperature.

Acute Oral Toxicity (LD50) Determination

Principle: The LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The Up-and-Down Procedure (UDP) is a method that reduces the number of animals required.

Methodology (e.g., OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure):

-

Test Animals: Typically, a single sex (usually females, as they are often more sensitive) of a rodent species (e.g., rats) is used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted before dosing.

-

Dose Administration: a. A single animal is dosed with the test substance at a starting dose level selected based on available information. b. The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: a. If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). b. If the animal dies, the dose for the next animal is decreased by the same factor.

-

Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method. This procedure minimizes the number of animals dosed at lethal concentrations.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research environment.

Caption: Logical workflow for the safe handling of hazardous chemicals.

Uncharted Territory: A Technical Guide to Potential Research Areas for N,N-diethyl-1-pentanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: November 13, 2025

Abstract

N,N-diethyl-1-pentanamine, a tertiary amine with a simple aliphatic structure, currently represents a significant knowledge gap in the landscape of chemical and pharmacological research. While its basic physicochemical properties are documented, a thorough investigation into its biological activities and potential therapeutic applications is conspicuously absent from the scientific literature. This technical guide serves as a foundational document to catalyze research into this understudied molecule. By examining the known biological activities of structurally analogous compounds, we delineate several promising avenues of investigation, complete with proposed experimental protocols and frameworks for data analysis. The objective is to provide a roadmap for researchers to unlock the potential of N,N-diethyl-1-pentanamine in drug discovery and development.

Introduction

N,N-diethyl-1-pentanamine (DEPA) is a chemical entity with the molecular formula C9H21N and a molecular weight of 143.27 g/mol .[1] Its structure, a pentyl chain with a diethylamino group at the 1-position, suggests potential interactions with biological systems, yet it remains largely unexplored. This guide aims to bridge this gap by proposing concrete research directions based on the established pharmacological profiles of structurally related molecules. The central hypothesis is that the structural motifs within DEPA may confer biological activities analogous to those of similar chemical structures, warranting a systematic investigation.

Physicochemical Properties of N,N-diethyl-1-pentanamine

A summary of the known physicochemical properties of N,N-diethyl-1-pentanamine is presented below. This data is essential for designing experimental protocols, particularly for in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C9H21N | PubChem |

| Molecular Weight | 143.27 g/mol | PubChem[1] |

| CAS Number | 2162-91-6 | PubChem[1] |

| IUPAC Name | N,N-diethylpentan-1-amine | PubChem[1] |

| SMILES | CCCCCN(CC)CC | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

Proposed Research Areas and Methodologies

Based on the activities of structurally similar compounds, the following research areas are proposed for N,N-diethyl-1-pentanamine.

Antimicrobial and Antiparasitic Activity

Rationale: The structural analog, N,N-diethyl-1,4-pentanediamine, is a known precursor in the synthesis of antimalarial drugs like quinacrine. Furthermore, derivatives of N,N-dimethyl-1-2-propen-1-amine have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that the diethylpentanamine scaffold may possess inherent antiparasitic or antimicrobial properties.

Proposed Experiments:

-

In vitro antimicrobial screening: Test DEPA against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

-

In vitro antiparasitic assays: Evaluate the efficacy of DEPA against parasites such as Plasmodium falciparum (malaria) and Trypanosoma cruzi using standard viability assays (e.g., SYBR Green I-based fluorescence assay for P. falciparum).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of N,N-diethyl-1-pentanamine in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the DEPA stock solution in appropriate microbial growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in medium without DEPA) and negative (medium only) controls.

-

Incubate the plate under optimal growth conditions for the specific microorganism.

-

Determine the MIC as the lowest concentration of DEPA that visibly inhibits microbial growth.

Central Nervous System (CNS) Activity

Rationale: The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) has been shown to modulate the permeability of the blood-brain barrier.[2] The lipophilic nature of DEPA (XLogP3 = 2.8) suggests it may also cross the blood-brain barrier and potentially exert effects on the CNS.

Proposed Experiments:

-

Blood-Brain Barrier Permeability: Utilize an in vitro model, such as a co-culture of brain endothelial cells and astrocytes, to assess the permeability of DEPA. Alternatively, in vivo studies in rodents can be performed by measuring the brain-to-plasma concentration ratio of DEPA after systemic administration.

-

Neuroreceptor Binding Assays: Screen DEPA against a panel of common CNS receptors (e.g., dopamine, serotonin, GABA receptors) to identify potential molecular targets.

-

Behavioral Studies: In rodent models, assess the effects of DEPA on locomotor activity, anxiety (e.g., elevated plus maze), and cognition (e.g., Morris water maze).

Logical Workflow for CNS Activity Screening:

Caption: Proposed workflow for investigating the CNS activity of N,N-diethyl-1-pentanamine.

Insect Repellent and Toxicological Profile

Rationale: Analogs of N,N-diethyl-2-phenylacetamide have been investigated for their insect repellent properties and associated toxicity.[3] Given the structural similarities, DEPA could be explored as a potential insect repellent. A concurrent toxicological evaluation is crucial for any compound with potential for human exposure.

Proposed Experiments:

-

Insect Repellency Assays: Evaluate the repellency of DEPA against common vectors like mosquitoes (Aedes aegypti, Anopheles gambiae) and ticks (Ixodes scapularis) using established arm-in-cage or olfactometer assays.

-

Acute and Sub-acute Toxicity Studies: In rodent models, determine the acute oral and dermal LD50 values. Conduct a 28-day repeated dose toxicity study to assess potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity Assays: Perform an Ames test to evaluate the mutagenic potential of DEPA. An in vitro micronucleus assay can assess for chromosomal damage.

Experimental Protocol: Acute Dermal Toxicity (OECD 402)

-

Select healthy, young adult rats of a single strain.

-

Prepare various concentrations of N,N-diethyl-1-pentanamine in a suitable vehicle.

-

Apply a single dose of the test substance to a shaved area of the skin (approximately 10% of the body surface area).

-

Observe the animals for mortality and clinical signs of toxicity at regular intervals for 14 days.

-

Conduct a gross necropsy of all animals at the end of the observation period.

-

Calculate the LD50 with confidence intervals.

Signaling Pathway Hypothesis: Putative Interaction with Insect Odorant Receptors

While the exact mechanism for insect repellents is complex, a common pathway involves the modulation of insect odorant receptors (ORs). DEPA, as a volatile amine, could potentially interact with these receptors.

Caption: Hypothetical signaling pathway for N,N-diethyl-1-pentanamine as an insect repellent.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Hypothetical Data Table: In vitro Antimicrobial Activity of DEPA

| Microorganism | MIC (µg/mL) |

| S. aureus | >128 |

| E. coli | 64 |

| P. aeruginosa | 128 |

| C. albicans | 32 |

Note: This table is for illustrative purposes only.

Conclusion

N,N-diethyl-1-pentanamine is a chemical compound with a dearth of associated biological data. This guide has outlined several potential research avenues based on the known activities of structurally related molecules. The proposed research into its antimicrobial, CNS, and insect repellent activities, coupled with a thorough toxicological evaluation, will provide the necessary foundational data to determine if this compound or its derivatives hold promise for future drug development or other applications. It is imperative that the scientific community undertakes a systematic exploration of such under-researched molecules to uncover novel chemical entities with therapeutic potential.

References

- 1. 1-Pentanamine, N,N-diethyl | C9H21N | CID 524212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine on the blood-brain barrier permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-diethylalkylamines: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylalkylamines represent a significant class of organic compounds characterized by a tertiary amine functional group with two ethyl substituents and a variable alkyl chain. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and research chemicals. The physicochemical and pharmacological properties of these compounds can be finely tuned by modifying the nature of the alkyl substituent, making them a versatile scaffold in drug discovery and development. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, pharmacology, and toxicology of N,N-diethylalkylamines, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Synthesis of N,N-diethylalkylamines

The synthesis of N,N-diethylalkylamines can be achieved through several established methods in organic chemistry. The most common approaches involve the alkylation of diethylamine or the reductive amination of aldehydes and ketones.

General Synthetic Protocols

1. Alkylation of Diethylamine:

This method involves the reaction of diethylamine with an appropriate alkyl halide (e.g., chloro-, bromo-, or iodoalkane). The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

-

Reaction: (CH₃CH₂)₂NH + R-X → (CH₃CH₂)₂N-R + HX

-

Reagents and Conditions:

-

Substrates: Diethylamine, Alkyl halide (R-X)

-

Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine.

-

Solvent: Toluene, acetonitrile, or dimethylformamide (DMF).

-

Temperature: Room temperature to reflux, depending on the reactivity of the alkyl halide.

-

-

Work-up: The reaction mixture is typically filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

2. Reductive Amination:

This two-step, one-pot reaction involves the formation of an enamine or iminium ion intermediate from the reaction of diethylamine with an aldehyde or ketone, followed by its reduction to the corresponding amine.

-

Reaction: (CH₃CH₂)₂NH + RCHO/RCOR' + Reducing Agent → (CH₃CH₂)₂N-CH₂R / (CH₃CH₂)₂N-CHR'R

-

Reagents and Conditions:

-

Substrates: Diethylamine, Aldehyde or Ketone

-

Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).

-

Solvent: Methanol, ethanol, or dichloromethane (DCM).

-

pH: The reaction is often carried out under mildly acidic conditions to facilitate iminium ion formation.

-

-

Work-up: The reaction is quenched with water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by distillation or column chromatography.

Synthetic Workflow Diagram

Caption: General synthetic workflows for N,N-diethylalkylamines.

Physicochemical Properties

The physicochemical properties of N,N-diethylalkylamines are crucial for their biological activity, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Key properties for a selection of N,N-diethylalkylamines are summarized in the table below.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | pKa |

| N,N-Diethylmethylamine | C₅H₁₃N | 87.16 | 63-65 | - | 0.688 | 1.374 | - |

| N,N-Diethylpropylamine | C₇H₁₇N | 115.22 | 107.5-108 | - | - | - | - |

| N,N-Diethylbutylamine | C₈H₁₉N | 129.24 | 136.5 | - | 0.748 | 1.414 | - |

| N,N-Diethylethanolamine | C₆H₁₅NO | 117.19 | 161 | -70 | 0.884 | 1.441 | - |

Pharmacology

Many N,N-diethylalkylamines exhibit significant pharmacological activity, often attributed to their ability to interact with various receptors and enzymes. The diethylaminoethyl moiety, in particular, is a common pharmacophore in drugs with antihistaminic and anticholinergic properties.

Anticholinergic Activity

Anticholinergic agents act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors. This blockade of parasympathetic nerve impulses can lead to a variety of physiological effects.

Experimental Protocol: Guinea Pig Ileum Assay for Anticholinergic Activity

This classic pharmacological preparation is used to assess the anticholinergic (muscarinic receptor antagonist) activity of a test compound.

-

Tissue Preparation:

-

A male guinea pig is euthanized by a humane method.

-

A segment of the terminal ileum is isolated and cleaned of mesenteric tissue.

-

A 2-3 cm piece of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

-

Experimental Setup:

-

One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 g.

-

-

Procedure:

-

A cumulative concentration-response curve to a standard agonist, such as acetylcholine or carbachol, is established to determine the baseline contractile response.

-

The tissue is then washed and allowed to return to its resting state.

-

The test N,N-diethylalkylamine is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of the test compound.

-

-

Data Analysis:

-

The antagonistic effect of the test compound is quantified by the rightward shift of the agonist concentration-response curve.

-

The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated to determine the potency of the antagonist.

-

Antihistaminic Activity

Antihistamines are compounds that antagonize the effects of histamine at its receptors, primarily the H₁ receptor. This action is beneficial in the treatment of allergic reactions.

Experimental Protocol: Histamine H₁ Receptor Binding Assay

This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H₁ receptor.

-

Membrane Preparation:

-

Cell membranes expressing the human histamine H₁ receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) or from animal tissues (e.g., guinea pig cerebellum).

-

The cells or tissues are homogenized in a buffer solution and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled H₁ receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the test N,N-diethylalkylamine.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H₁ receptor antagonist (e.g., triprolidine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathway Diagrams

Caption: Simplified signaling pathways for anticholinergic and antihistaminic actions.

Toxicology

The toxicological profile of N,N-diethylalkylamines is a critical consideration in their development and application. Toxicity can vary significantly depending on the specific structure of the alkyl chain and the route of administration.

Acute Toxicity Data

The following table summarizes the acute toxicity data for selected N,N-diethylalkylamines.

| Compound Name | Route of Administration | Species | LD₅₀ |

| Diethylamine | Oral | Rat | 540 mg/kg |

| Diethylamine | Dermal | Rabbit | 580 mg/kg |

| Triethylamine | Oral | Rat | 460 mg/kg |

| N,N-Diethylethanolamine | Oral | Rat | 1320 mg/kg |

| N,N-Diethylethanolamine | Dermal | Rabbit | 1 mL/kg |

Experimental Protocols for Toxicological Assessment

1. Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step.

-

Animal Model: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single oral dose.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weights are recorded at regular intervals.

-

A necropsy is performed on all animals at the end of the study.

-

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Classification: The substance is classified based on the number of mortalities observed at different dose levels.

2. Inhalation Toxicity - NTP Protocol (Example: Diethylamine Study)

The National Toxicology Program (NTP) conducts inhalation toxicity studies to assess the health effects of airborne substances.

-

Exposure System: Whole-body inhalation chambers are used to expose animals to a controlled concentration of the test substance vapor.

-

Animal Model: Typically, F344/N rats and B6C3F1 mice are used.

-

Procedure:

-

Animals are exposed for a specified duration (e.g., 6 hours/day, 5 days/week) for a subchronic (e.g., 13 weeks) or chronic (e.g., 2 years) period.

-

A control group is exposed to filtered air only.

-

Clinical observations, body weights, and food consumption are monitored throughout the study.

-

At the end of the exposure period, blood is collected for hematology and clinical chemistry analysis.

-

A complete necropsy is performed, and organs are weighed and examined for gross and microscopic lesions.

-

Toxicological Testing Workflow

Caption: General workflows for acute oral and inhalation toxicology testing.

Conclusion

N,N-diethylalkylamines are a structurally diverse class of compounds with significant applications in medicinal chemistry and other industrial fields. Their synthesis is readily achievable through well-established chemical transformations. The biological activity of these compounds, particularly their anticholinergic and antihistaminic properties, is closely linked to their physicochemical characteristics. A thorough understanding of their toxicological profiles is essential for their safe and effective use. This guide has provided a comprehensive overview of these key aspects, presenting quantitative data and detailed experimental methodologies to aid researchers and professionals in the field of drug development. Further investigation into the structure-activity relationships and mechanisms of action of novel N,N-diethylalkylamines will undoubtedly continue to yield new and valuable therapeutic agents.

Methodological & Application

Synthesis Protocol for 1-Pentanamine, N,N-diethyl: An Application of Reductive Amination

Abstract

This application note provides a detailed experimental protocol for the synthesis of the tertiary amine, 1-Pentanamine, N,N-diethyl (also known as N,N-diethylpentan-1-amine). The described method is a one-pot reductive amination of valeraldehyde (pentanal) with diethylamine, utilizing sodium borohydride as a cost-effective and readily available reducing agent. This protocol is designed for researchers and professionals in drug development and organic synthesis, offering a straightforward and efficient route to this and similar aliphatic amines. The procedure includes reagent specifications, reaction conditions, a detailed work-up and purification process, and characterization data.

Introduction

Tertiary amines are a crucial class of organic compounds widely utilized as intermediates and active moieties in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable building block in the synthesis of more complex molecules. Reductive amination is a cornerstone of C-N bond formation, providing a highly efficient method for the alkylation of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines with alkyl halides, as it avoids issues with over-alkylation and the formation of quaternary ammonium salts.

This protocol details the synthesis of this compound from valeraldehyde and diethylamine. The reaction proceeds smoothly at room temperature and employs sodium borohydride, a mild and selective reducing agent, making the procedure suitable for standard laboratory settings.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, valeraldehyde reacts with diethylamine to form an unstable hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by sodium borohydride to yield the final product, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

Valeraldehyde (Pentanal), ≥98%

-

Diethylamine, ≥99.5%

-

Sodium Borohydride (NaBH₄), powder, ≥98%

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), ACS grade

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve valeraldehyde (8.6 g, 100 mmol) and diethylamine (8.8 g, 120 mmol) in 100 mL of anhydrous methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (4.5 g, 120 mmol) portion-wise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. This will neutralize any unreacted sodium borohydride and the excess diethylamine.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Work-up: Transfer the remaining aqueous layer to a separatory funnel. Make the solution basic (pH > 10) by the addition of 1 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | CAS Number |

| Valeraldehyde | 86.13 | 110-62-3 |

| Diethylamine | 73.14 | 109-89-7 |

| Sodium Borohydride | 37.83 | 16940-66-2 |

| This compound | 143.27 | 2162-91-6 |

Expected Yield and Physical Properties of Product

| Parameter | Value |

| Theoretical Yield | 14.3 g |

| Expected Yield | 11.4 - 12.9 g (80-90%) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 155-157 °C |

| Density | 0.77 g/cm³ |

Characterization Data

The synthesized this compound can be characterized by the following spectroscopic methods:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.48 (q, J=7.1 Hz, 4H), 2.33 (t, J=7.6 Hz, 2H), 1.45 (m, 2H), 1.30 (m, 4H), 1.00 (t, J=7.1 Hz, 6H), 0.89 (t, J=7.0 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 52.4, 47.1, 32.5, 29.8, 22.7, 14.1, 11.8.

-

IR (neat, cm⁻¹): 2958, 2931, 2871, 1465, 1380, 1203.

-

MS (EI, 70 eV): m/z (%) 143 (M⁺, 5), 128 (100), 86 (80), 72 (40).

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Valeraldehyde and diethylamine are flammable and have strong odors.

-

Sodium borohydride is a reactive substance that can release hydrogen gas upon contact with acid or water.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound via reductive amination. The use of readily available and inexpensive reagents makes this method attractive for both academic research and industrial applications. The detailed procedure and characterization data will aid researchers in the successful synthesis and verification of the target compound.

Application Notes and Protocols for the Synthesis of N,N-diethyl-1-pentanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the tertiary amine, N,N-diethyl-1-pentanamine, through the reductive amination of valeraldehyde with diethylamine. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering a robust and efficient method for the formation of carbon-nitrogen bonds.[1][2][3] This protocol will focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.[4][5]

Introduction

Reductive amination is a highly versatile and widely utilized chemical transformation for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][6] The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.[2][7] This one-pot methodology is often preferred over traditional alkylation methods as it can minimize side reactions such as over-alkylation.[2]

The synthesis of N,N-diethyl-1-pentanamine serves as an excellent model for the preparation of tertiary amines from aliphatic aldehydes and secondary amines. This class of compounds is prevalent in many biologically active molecules and pharmaceutical agents. The choice of reducing agent is critical for the success of the reaction. While various borohydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous due to its mild nature and high selectivity for the iminium ion over the starting carbonyl compound.[6][4][5]

Reductive Amination Workflow

The overall workflow for the synthesis of N,N-diethyl-1-pentanamine via reductive amination is depicted below.

Caption: Workflow for the one-pot synthesis of N,N-diethyl-1-pentanamine.

Experimental Protocol

This protocol details the synthesis of N,N-diethyl-1-pentanamine from valeraldehyde and diethylamine using sodium triacetoxyborohydride.

Materials:

-

Valeraldehyde (1.0 eq)

-

Diethylamine (1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add valeraldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to create an approximately 0.5 M solution.

-

Begin stirring the solution at room temperature.

-

Add diethylamine (1.2 eq) to the stirring solution.

-

Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.